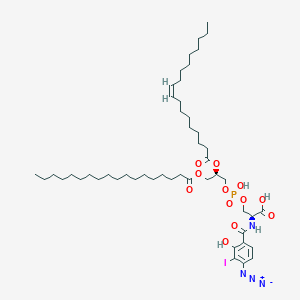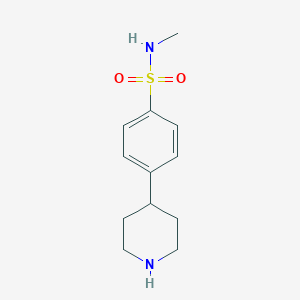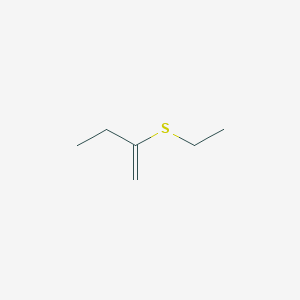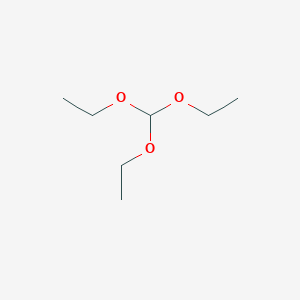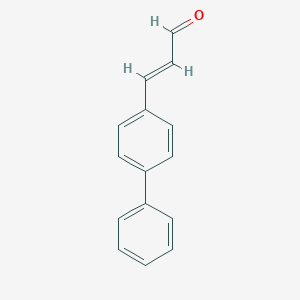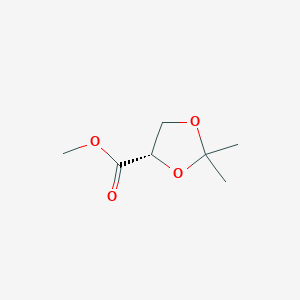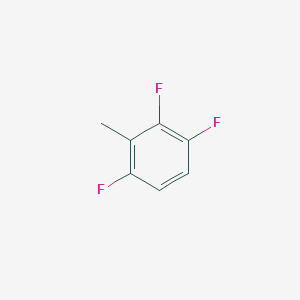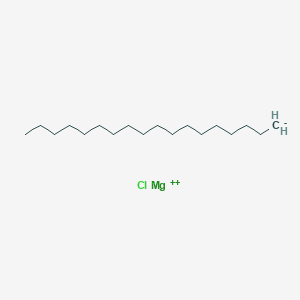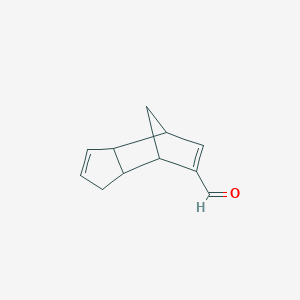
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI), also known as MTIC, is a heterocyclic compound that has been widely used in scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have a mechanism of action that involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemische Und Physiologische Effekte
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has several advantages for lab experiments, including its versatility and reactivity. It can be used as a starting material in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies. However, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in scientific research. One potential direction is the development of new synthetic methods for 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives. Another potential direction is the investigation of the physiological effects of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, including their potential use in the treatment of neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, as well as their potential environmental impact.
Synthesemethoden
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) can be synthesized through a multi-step process that involves the reaction of cyclohexanone with malonic acid and triethyl orthoformate to form a diester. This diester is then converted to the corresponding diacid through hydrolysis and decarboxylation. The diacid is then cyclized to form the desired product, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI).
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been widely used in scientific research applications due to its unique chemical structure and reactivity. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
124591-68-0 |
|---|---|
Produktname |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]deca-3,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1-2,4,6-7,9-11H,3,5H2 |
InChI-Schlüssel |
WRROBVPTJVCNHL-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C=C3C=O |
Kanonische SMILES |
C1C=CC2C1C3CC2C=C3C=O |
Synonyme |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



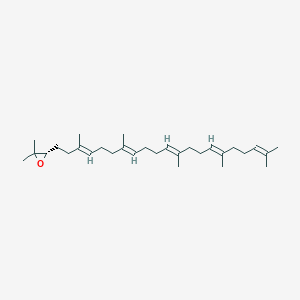
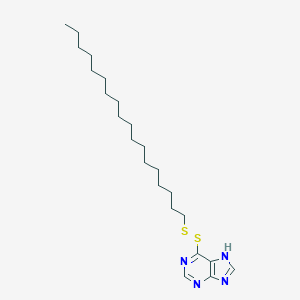
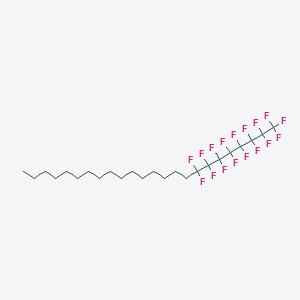
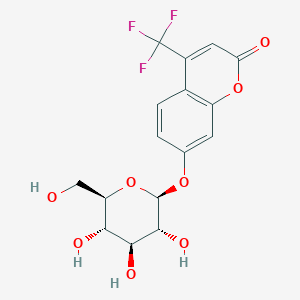
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
